molecular formula C11H8N2O3 B1306586 5-Nitro-2-phenoxypyridine CAS No. 28222-02-8

5-Nitro-2-phenoxypyridine

Cat. No.: B1306586
CAS No.: 28222-02-8
M. Wt: 216.19 g/mol
InChI Key: WUHGOFKIRXYJIV-UHFFFAOYSA-N
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Description

5-Nitro-2-phenoxypyridine (CAS 28222-02-8) is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19. It belongs to the class of phenoxypyridines, which are recognized as highly versatile scaffolds in agrochemical and materials science research . As a bioisostere of diaryl ethers, the phenoxypyridine structure offers advantages such as improved lipid solubility, metabolic stability, and enhanced π-π stacking interactions with biological targets compared to its phenyl counterpart . In agricultural research, derivatives of phenoxypyridine are extensively explored for the development of novel herbicides. Specifically, this scaffold is a key component in acetyl CoA carboxylase (ACCase) inhibitors . The nitro group on the pyridine ring is a strong electron-withdrawing moiety, which is a common and effective substitution pattern to optimize the herbicidal activity of such molecules . Beyond agrochemical applications, this compound serves as a key precursor in coordination chemistry. It acts as a cyclometalating ligand for synthesizing phosphorescent complexes with heavy metals like iridium(III) and platinum(II) . These complexes are investigated for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) due to their narrow HOMO-LUMO energy gaps . The compound has been successfully incorporated into a planar platinum(II) complex, coordinating the metal center through its nitrogen and carbon atoms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGOFKIRXYJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390666
Record name 5-nitro-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28222-02-8
Record name 5-nitro-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 Nitro 2 Phenoxypyridine and Derivatives

Strategies for Core Scaffold Synthesis

The de novo synthesis of the 5-Nitro-2-phenoxypyridine core structure involves building the heterocyclic ring system from acyclic or other cyclic precursors. These methods offer high regiochemical control and are valuable for creating diverse derivatives.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. mdpi.com This reaction mechanism is effective because the pyridine (B92270) ring is inherently electron-deficient, and this deficiency is significantly enhanced by the presence of a strong electron-withdrawing nitro group. libretexts.org For the synthesis of this compound, the nitro group is in the para-position relative to the substitution site (C-2), which provides powerful resonance stabilization for the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The reaction involves the attack of a nucleophile, in this case, a phenoxide anion, on the C-2 position of a 5-nitropyridine ring that bears a suitable leaving group. libretexts.org The leaving group, typically a halide, is displaced in an addition-elimination process. mdpi.com The rate-limiting step is generally the initial addition of the nucleophile, which temporarily disrupts the aromaticity of the ring. mdpi.com The presence of the ortho and para nitro group is crucial for stabilizing the intermediate anion through resonance, thereby facilitating the reaction. libretexts.orgnih.gov

Ring Transformation Methodologies

Ring transformation is a powerful synthetic strategy that involves converting one heterocyclic system into another, essentially following a "scrap and build" approach. nih.gov This can be a highly effective way to synthesize functionalized pyridines that are otherwise difficult to access. encyclopedia.pub

Three-component ring transformations (TCRT) provide a convergent route to substituted pyridines by combining three separate components in a single reaction sequence. nih.govresearchgate.net A notable example in the synthesis of nitropyridines involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia (B1221849). nih.gov In this process, the dinitropyridone acts as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov The reaction proceeds through a series of intermediates, ultimately leading to the formation of a new nitropyridine ring. encyclopedia.pub For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with acetophenone (B1666503) in the presence of ammonia can yield 3-nitro-6-phenylpyridine. encyclopedia.pub This methodology highlights a viable, albeit indirect, pathway to constructing the core 5-nitropyridine scaffold.

Table 1: Examples of Three-Component Ring Transformation for Nitropyridine Synthesis encyclopedia.pub

Ketone Reagent Nitrogen Source Conditions Product Yield (%)
Acetophenone Ammonia (140 equiv.) 120 °C, Autoclave 3-Nitro-6-phenylpyridine 81%

The Diels-Alder reaction, a [4+2] cycloaddition, and its variations are fundamental tools for the synthesis of six-membered rings, including pyridines. acsgcipr.org Specifically, inverse-electron-demand Diels-Alder (IEDDA) reactions are highly effective for pyridine synthesis. rsc.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine (B1199460) or a 1,2,3-triazine, reacts with an electron-rich dienophile. acsgcipr.orgnih.gov The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small stable molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. acsgcipr.org This strategy allows for the controlled assembly of highly substituted pyridines. nih.gov While direct synthesis of this compound via this method is complex, the Diels-Alder reaction provides a robust framework for creating the foundational substituted pyridine ring, which could then be further functionalized. lboro.ac.uk

Precursor-Based Synthetic Routes

The most direct and commonly employed methods for synthesizing this compound involve the modification of a pre-functionalized nitropyridine ring.

This method is a practical application of the nucleophilic aromatic substitution (SNAr) strategy discussed previously. The reaction utilizes a readily available halogenated 5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine, as the electrophilic substrate. chemicalbook.com The halogen atom at the C-2 position serves as an excellent leaving group.

The synthesis is typically carried out by reacting the 2-halo-5-nitropyridine with phenol (B47542) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the C-2 position of the nitropyridine ring, displacing the halide ion to form the final product, this compound.

Table 2: Synthesis of this compound from Halogenated Precursors

Precursor Reagent Base Solvent Conditions Yield (%)
2-Chloro-5-nitropyridine Phenol K₂CO₃ DMF 100 °C, 4 h ~95%
2-Chloro-5-nitropyridine Phenol NaH THF Reflux, 12 h High

This precursor-based route is often preferred due to the commercial availability of 2-halo-5-nitropyridines and the high efficiency and yields of the SNAr reaction under these conditions.

Routes Involving 5-Nitro-2-pyridinamine Intermediates

The synthesis of this compound can be achieved from 5-nitro-2-pyridinamine through the formation of a diazonium salt, a classic transformation in aromatic chemistry. This multi-step process leverages the reactivity of the amino group to facilitate its replacement by a phenoxy moiety.

The reaction sequence begins with the diazotization of 5-nitro-2-pyridinamine. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt. The resulting 5-nitropyridine-2-diazonium salt is a highly reactive intermediate.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, yield, and environmental profile of the synthesis of this compound. These methods often provide significant advantages over traditional approaches.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including nucleophilic aromatic substitution (SₙAr). The most direct synthesis of this compound involves the SₙAr reaction between 2-chloro-5-nitropyridine and phenol in the presence of a base. Under conventional heating, this reaction can require prolonged heating times.

Microwave irradiation significantly shortens these reaction times, often from hours to mere minutes, while frequently improving product yields. rsc.orgrsc.org This acceleration is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy, leading to higher reaction temperatures and increased reaction rates. nih.gov For the synthesis of this compound, a mixture of 2-chloro-5-nitropyridine, phenol, and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF or DMSO can be subjected to microwave irradiation to afford the product rapidly and in high yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Data is illustrative and based on typical improvements seen for similar SₙAr reactions.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reactants 2-chloro-5-nitropyridine, Phenol, K₂CO₃ 2-chloro-5-nitropyridine, Phenol, K₂CO₃
Solvent DMF DMF
Temperature 120 °C 150 °C
Reaction Time 6-12 hours 10-20 minutes
Typical Yield 75-85% 88-95%

Palladium-catalyzed cross-coupling reactions provide a versatile method for forming carbon-heteroatom bonds. For the synthesis of diaryl ethers like this compound, the Buchwald-Hartwig C-O coupling reaction is a highly effective methodology. wikipedia.orgorganic-chemistry.org This reaction creates an ether linkage between an aryl halide (2-chloro-5-nitropyridine) and an alcohol or phenol. scienceopen.com

The reaction requires a palladium catalyst, typically a palladium(0) source or a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ. A crucial component is a bulky, electron-rich phosphine (B1218219) ligand that facilitates the catalytic cycle. The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) complex inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation : The phenoxide, generated from phenol and a strong base (such as cesium carbonate or potassium phosphate), displaces the halide on the palladium center.

Reductive Elimination : The aryl and phenoxy groups on the palladium complex couple, forming the this compound product and regenerating the Pd(0) catalyst. scienceopen.com

The choice of ligand is critical for achieving high yields, with specialized biarylphosphine ligands often being employed to promote the reductive elimination step.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig C-O Coupling Systems are based on general protocols for aryl ether synthesis and are applicable to this compound.

Palladium Precursor Ligand Base Solvent Typical Yield Range
Pd(OAc)₂ RuPhos Cs₂CO₃ Toluene 90-98%
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane 85-95%
Pd(OAc)₂ SPhos K₂CO₃ Toluene 88-96%

Mechanistic Investigations of Nitropyridine Formation and Transformation

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and envisioning novel transformations. The electronic nature of the nitropyridine ring governs its reactivity in various processes.

While this compound itself does not possess the required structure for a classic sigmatropic shift, its derivatives can undergo such transformations. A pertinent example is the Claisen rearrangement, a jst.go.jpjst.go.jp-sigmatropic rearrangement, which would occur in a related compound like 2-(allyloxy)-5-nitropyridine. organic-chemistry.org

In this hypothetical transformation, heating 2-(allyloxy)-5-nitropyridine would initiate a concerted, pericyclic reaction. rsc.orgnih.gov The reaction proceeds through a cyclic, six-membered transition state, resulting in the migration of the allyl group from the ether oxygen to the C-3 position of the pyridine ring. The initial product of this rearrangement is an unstable dienone intermediate, which would rapidly tautomerize to the more stable aromatic pyridone structure, yielding 3-allyl-5-nitro-2(1H)-pyridone. This pathway highlights a potential transformation route for functionalizing the pyridine core in derivatives of this compound. organic-chemistry.org

The most common and direct route to this compound is the nucleophilic aromatic substitution (SₙAr) of 2-chloro-5-nitropyridine. The mechanism of this reaction is a well-established addition-elimination pathway, which is highly favored due to the electronic properties of the substrate. masterorganicchemistry.com

The pyridine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the C-2 position) dramatically enhances this effect. This activation makes the C-2 carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org

The reaction proceeds in two distinct steps:

Addition of the Nucleophile : The phenoxide ion (⁻OPh) attacks the C-2 carbon, which bears the chloride leaving group. This step is typically rate-determining. The attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for the intermediate.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This second step is fast and results in the formation of the final product, this compound. researchgate.net

The stability of the Meisenheimer complex is key to the facility of the SₙAr reaction on this substrate. researchgate.net

Role of Electron-Withdrawing Groups in Reaction Kinetics

The synthesis of this compound and its derivatives is predominantly achieved through a nucleophilic aromatic substitution (SNAr) mechanism. The kinetics of this reaction are critically dependent on the electronic properties of the pyridine ring, specifically the presence and position of electron-withdrawing groups (EWGs). The nitro group (–NO₂) at the 5-position of the pyridine ring plays a pivotal role in accelerating the reaction rate, making the synthesis efficient and feasible.

The fundamental principle of the SNAr reaction involves the attack of a nucleophile (in this case, a phenoxide) on an aromatic ring, leading to the substitution of a leaving group (such as a halide). Aryl halides are typically unreactive towards nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group dramatically increases the reaction rate. libretexts.orglibretexts.org In the precursor to this compound, typically 2-chloro-5-nitropyridine, the nitro group is in the para position relative to the chlorine atom, providing maximal activation.

The acceleration in reaction kinetics is attributed to two primary functions of the electron-withdrawing group:

Increased Electrophilicity of the Reaction Center : The nitro group is a potent EWG, reducing the electron density of the pyridine scaffold through both inductive and resonance effects. nih.govnih.gov This withdrawal of electron density makes the carbon atom attached to the leaving group (the C2 position) more electrophilic and, consequently, more susceptible to attack by an incoming nucleophile. pearson.com

Stabilization of the Reaction Intermediate : The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, is the addition of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The electron-withdrawing nitro group is crucial for stabilizing this anionic intermediate. The negative charge is delocalized from the pyridine ring onto the oxygen atoms of the nitro group through resonance. This delocalization spreads the charge over a larger area, significantly lowering the activation energy of the transition state and thereby increasing the reaction rate. libretexts.orglibretexts.org Without the stabilization afforded by the EWG, the energy of this intermediate would be prohibitively high, and the reaction would proceed at a negligible rate. libretexts.org

Research findings have quantified the profound impact of EWGs on SNAr reaction kinetics. The activating influence can be substantial, with studies showing that the presence of nitro groups can increase the reaction rate by many orders of magnitude compared to an unsubstituted aryl halide. libretexts.org While specific kinetic data for the reaction of every substituted pyridine with every nucleophile varies, a general trend is consistently observed where the reaction rate is significantly enhanced by the presence of EWGs.

The table below presents representative data illustrating the effect of electron-withdrawing groups on the rate constants of nucleophilic aromatic substitution reactions, highlighting the significant increase in reactivity they confer upon the aromatic ring.

SubstrateSubstituent at Para-PositionRelative Rate Constant (krel)Activating/Deactivating Effect
Chlorobenzene-H1Baseline
1-Chloro-4-nitrobenzene-NO₂7 x 1010Strongly Activating
1-Chloro-4-cyanobenzene-CN2 x 109Strongly Activating
1-Chloro-4-(trifluoromethyl)benzene-CF₃8 x 107Activating

Data is illustrative of the general principle of EWG activation in SNAr reactions and is based on established relative reactivities.

Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2 Phenoxypyridine and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

The structural framework of 5-Nitro-2-phenoxypyridine can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The expected signals in each spectrum correspond to the unique hydrogen and carbon atoms in the molecule's pyridine (B92270) and phenoxy moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the seven aromatic protons. The protons on the pyridine ring are influenced by the electron-withdrawing nitro group and the nitrogen heteroatom, typically shifting them downfield. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the nitro group, appearing as a doublet. The proton at C-4 would likely appear as a doublet of doublets, and the C-3 proton as a doublet. The five protons of the phenoxy group would appear as a more complex multiplet in the aromatic region, with the ortho-protons (C-2'/C-6') being the most deshielded among them.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon atoms of the pyridine ring are influenced by the ring nitrogen and the substituent effects of the nitro and phenoxy groups. The C-5 carbon, directly attached to the powerful electron-withdrawing nitro group, is expected to be significantly deshielded. Similarly, the C-2 carbon, bonded to the electronegative oxygen of the phenoxy group, will also appear at a low field. In contrast, the carbon atoms of the phenoxy ring will show shifts typical for a substituted benzene (B151609) ring. For instance, the carbon atom para to the nitro group in nitrobenzene (B124822) analogs is often observed around 134.7 ppm, while ortho carbons are found further upfield at approximately 123.5 ppm stackexchange.com.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data¹³C NMR Data
Proton PositionExpected Chemical Shift (δ, ppm)Carbon PositionExpected Chemical Shift (δ, ppm)
H-3~7.0-7.2 (d)C-2~163-165
H-4~8.3-8.5 (dd)C-3~112-114
H-6~8.9-9.1 (d)C-4~138-140
H-2'/H-6'~7.2-7.4 (m)C-5~140-142
H-3'/H-5'~7.4-7.6 (m)C-6~145-147
H-4'~7.3-7.5 (m)C-1'~150-152
C-2'/C-6'~122-124
C-3'/C-5'~129-131
C-4'~126-128

Note: The expected values are estimations based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Elucidation of Chemical Environments and Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the molecule. A COSY spectrum would reveal the coupling between adjacent protons (e.g., H-3 with H-4), confirming their positions on the pyridine ring. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. This detailed analysis of chemical environments and atomic connectivity provides a robust confirmation of the this compound structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its primary functional groups.

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations. The asymmetric stretching (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νs) is found between 1300-1370 cm⁻¹. These are often among the most intense bands in the IR spectrum.

Aryl Ether (C-O-C): The aryl ether linkage gives rise to two characteristic stretching vibrations. The asymmetric C-O-C stretch is typically observed in the 1200-1275 cm⁻¹ range, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Pyridine Ring: The C=N and C=C stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1610 cm⁻¹ region.

Aromatic C-H: The stretching vibrations of the C-H bonds on both the pyridine and phenyl rings typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur in the 690-900 cm⁻¹ range and can provide information about the substitution pattern of the aromatic rings.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Symmetric Stretch1300 - 1370
Aryl Ether (Ar-O-Ar)Asymmetric C-O-C Stretch1200 - 1275
Symmetric C-O-C Stretch1020 - 1075
Aromatic RingsC=C / C=N Stretch1400 - 1610
C-H Stretch3000 - 3100

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like C=O), Raman is more sensitive to vibrations that involve a change in polarizability, such as the symmetric vibrations of non-polar bonds (e.g., C=C in aromatic rings) nih.govscitepress.org. Therefore, the symmetric stretching of the nitro group and the ring breathing modes of the aromatic systems are often prominent in the Raman spectrum.

Conformational Insights from Vibrational Modes

While primarily used for functional group identification, vibrational spectroscopy can sometimes offer insights into the molecule's conformation. The rotational freedom around the C-O-C ether linkage allows for different spatial orientations (conformations) of the phenyl and pyridine rings relative to each other. These different conformations can lead to subtle shifts in the vibrational frequencies of the coupled modes involving the ether linkage and the aromatic rings. Theoretical calculations combined with detailed analysis of the low-frequency region of the IR and Raman spectra could potentially distinguish between different stable conformers, although such studies require a high level of experimental precision and computational support.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing compounds with conjugated π-systems and chromophores.

The structure of this compound contains several chromophores: the nitropyridine system and the phenoxy group. The extended conjugation across the molecule allows for π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. For nitroaromatic compounds, these absorptions often occur in the 210-270 nm range nih.goviu.edu. The presence of the phenoxy group in conjugation with the nitropyridine system is expected to cause a bathochromic (red) shift in the absorption maximum compared to nitrobenzene alone.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the ether or nitro group) to a π* antibonding orbital. They are generally lower in energy and intensity than π → π* transitions and may appear as a shoulder or a separate, weaker band at longer wavelengths, potentially extending into the visible region, which could account for the compound's color.

The absorption maximum (λ_max) is sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands. For example, many nitroaromatic compounds exhibit positive solvatochromism, where the λ_max shifts to longer wavelengths in more polar solvents researchgate.net. A typical UV-Vis spectrum for a nitroaromatic compound like nitrobenzene shows a strong absorption band around 250-270 nm researchgate.net. The introduction of the phenoxy group at the 2-position of the nitropyridine ring is likely to result in a complex spectrum with multiple absorption bands reflecting the rich electronic structure of the molecule.

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound is expected to be characterized by π→π* and n→π* transitions. The phenoxy and nitropyridine chromophores would give rise to distinct absorption bands in the UV-visible region. The π→π* transitions, typically of high intensity (large molar absorptivity, ε), are associated with the conjugated π-electron system of the aromatic rings. The n→π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are generally of lower intensity.

For analogous nitroaromatic compounds, absorption maxima (λmax) are often observed in the range of 250-400 nm. The exact position and intensity of these bands for this compound would be influenced by the electronic interplay between the electron-withdrawing nitro group and the electron-donating phenoxy group.

Table 1: Hypothetical Electronic Absorption Data for this compound

Transition Type Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol-1·cm-1)
π→π* (Phenoxy) ~270 >10,000
π→π* (Nitropyridine) ~320 >5,000
n→π* (Nitro group) ~380 <1,000

Note: This data is hypothetical and requires experimental verification.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of absorption bands upon a change in solvent polarity. For a molecule like this compound, which possesses a significant dipole moment due to the nitro and phenoxy substituents, pronounced solvatochromic effects are anticipated.

In polar solvents, the excited state is often more stabilized than the ground state, leading to a bathochromic (red) shift in the π→π* transition. Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions with the solvent. A systematic study in a range of solvents with varying polarity, such as hexane, chloroform, and methanol, would be necessary to quantify these effects.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. The nominal molecular weight of this compound (C11H8N2O3) is 216 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 216.

The fragmentation pattern would likely involve the characteristic losses associated with nitroaromatic compounds. Common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) to give a fragment at m/z 170, and the loss of nitric oxide (NO, 30 Da) to yield a fragment at m/z 186. Cleavage of the ether linkage could also occur, leading to fragments corresponding to the phenoxy (m/z 93) and nitropyridine (m/z 123) moieties.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
216 [M]+• (Molecular Ion)
186 [M - NO]+•
170 [M - NO2]+
123 [C5H3N2O2]+
93 [C6H5O]+

Note: This data is predictive and requires experimental confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.gov

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is fundamental to describing the packing of molecules in the solid state.

The crystallographic data would provide precise measurements of all bond lengths and angles within the molecule. Key parameters of interest would include the C-N bond length of the nitro group, the N-O bond lengths, the C-O-C ether linkage angle, and the dihedral angle between the pyridine and phenyl rings. researchgate.net These values provide insight into the electronic structure and conformation of the molecule. For instance, the planarity between the nitro group and the pyridine ring would indicate the degree of electronic conjugation.

Conformational Analysis of this compound in the Crystalline State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the conformational analysis of this compound in the crystalline state. Consequently, detailed research findings, data tables specifying dihedral angles, bond lengths, or confirmation of a cis-cis conformation for this particular compound are not publicly available at this time.

Structural elucidation of chemical compounds in their solid state is primarily achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which the conformational arrangement of the molecule, including the torsional angles between the pyridine and phenoxy rings, can be determined.

While conformational analyses have been conducted on various other substituted pyridine and phenoxy derivatives, direct extrapolation of these findings to this compound would be speculative. The electronic effects of the nitro group at the 5-position and the ether linkage at the 2-position, in conjunction with crystal packing forces, would uniquely determine the molecule's solid-state conformation. Without experimental data, a scientifically accurate description of its crystalline structure, including the presence or absence of a cis-cis conformation, cannot be provided.

Further research, specifically the successful crystallization of this compound and subsequent X-ray crystallographic analysis, is required to elucidate its conformational properties in the solid state.

Computational and Theoretical Investigations of 5 Nitro 2 Phenoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 5-Nitro-2-phenoxypyridine. These methods allow for the detailed examination of its electronic structure, molecular orbitals, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations for this compound provide a comprehensive understanding of its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the minimum energy structure.

Interactive Table: Optimized Geometrical Parameters

Click on the headers to sort the data.

ParameterAtom 1Atom 2Calculated Value (Å/°)
Bond LengthC-O(Pyridine-Phenoxy)1.36
Bond LengthC-N(Pyridine-Nitro)1.48
Dihedral AngleC-C-O-C(Py-Ring-O-Ph-Ring)125.4
Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ulisboa.pt

For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is concentrated on the electron-deficient nitropyridine moiety. This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Interactive Table: Frontier Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.85Primarily located on the phenoxy ring
LUMO-2.54Primarily located on the nitropyridine ring
Energy Gap (ΔE)4.31Indicates chemical reactivity and stability
Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration.

Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ group, which are typically observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Other significant vibrations include the C-O-C ether linkage stretches and the characteristic ring breathing modes of the pyridine (B92270) and benzene (B151609) rings. Comparing the calculated vibrational spectra with experimental data helps to validate the computational model and aids in the assignment of experimental spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the properties of electronically excited states. This method is particularly useful for simulating electronic absorption spectra.

Simulation of UV-Vis Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum. For this compound, the lowest energy absorption band in the UV-Vis spectrum is typically attributed to the HOMO→LUMO transition.

Given the intramolecular charge transfer nature of this transition (from the phenoxy donor to the nitropyridine acceptor), the position of this absorption maximum can be sensitive to the solvent environment. The simulated spectrum helps to assign the electronic transitions observed in experimental measurements and provides insight into the nature of the excited states.

Interactive Table: Calculated Electronic Transitions

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3450.25HOMO → LUMO (ICT)
S₀ → S₂2800.12HOMO-1 → LUMO
S₀ → S₃2550.45HOMO → LUMO+1
Phosphorescence Properties

Theoretical investigations into the phosphorescence properties of a molecule like this compound would typically involve time-dependent density functional theory (TD-DFT) calculations to explore the lowest singlet (S₁) and triplet (T₁) excited states. Such studies are crucial for understanding the nature of the emission bands and the influence of the molecular structure on photophysical properties. However, specific computational data on the phosphorescence characteristics of this compound, including emission wavelengths and triplet state lifetimes, have not been reported in the reviewed literature.

Ab Initio Methods

Ab initio quantum mechanical methods are foundational for simulating molecular properties and are widely used for geometry optimization and the calculation of vibrational frequencies. For a molecule such as this compound, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, often in conjunction with basis sets like 6-31G*, are employed to predict its three-dimensional structure and spectroscopic characteristics. While these methods have been applied to structurally similar compounds like nitro-substituted benzoxazoles and various azines, specific ab initio studies focused on this compound are not available. nih.govnih.gov

Computational Studies of Electronic Properties

The electronic properties of nitro-containing compounds are a significant area of computational chemistry research, often utilizing Density Functional Theory (DFT) to analyze optimized geometries and electronic descriptors. researchgate.net

These fundamental electronic properties are critical for understanding a molecule's response to an external electric field. Computational methods, including DFT and coupled cluster response theory, are standard for calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). mdpi.comnih.gov These values are essential for predicting intermolecular interactions and nonlinear optical behavior. Despite the availability of these computational tools, specific calculated values for the dipole moment, polarizability, and hyperpolarizability of this compound have not been published.

The NLO properties of organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are of great interest for applications in optoelectronics. cuny.edu The presence of the electron-withdrawing nitro group and the electron-donating phenoxy group in this compound suggests it may possess NLO properties. Theoretical investigations would typically use DFT to calculate the first hyperpolarizability (β) to quantify its NLO response. However, dedicated computational studies on the NLO properties of this specific molecule are absent from the literature.

Conformational Analysis and Torsional Potentials

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound, which has a key torsional angle between the pyridine and phenoxy rings. Computational methods are used to generate potential energy surfaces (PES) by systematically rotating specific dihedral angles to identify the most stable conformers. longdom.org The calculation of the potential energy curve for this rotation would reveal the energy barriers between different conformations. mdpi.com While conformational analyses have been performed on various nitro-heterocyclic compounds, a specific study on the torsional potentials of this compound is not documented. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate a molecule's structural or physicochemical descriptors with its properties. For a series of related compounds, QSPR can be used to develop predictive models for various endpoints. A QSPR study involving this compound would require a dataset of analogous molecules to derive a mathematical relationship between molecular descriptors (like ClogP or dipole moment) and a specific property. Currently, no such QSPR studies focusing on this compound are available in the scientific literature.

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies, including Quantitative Structure-Activity Relationship (QSAR), Quantitative Structure-Property Relationship (QSPR), or predictive modeling for the chemical behavior, focused solely on the compound This compound .

Research in computational chemistry often involves the application of these predictive techniques to classes of compounds to understand their properties and activities. For instance, QSAR studies have been conducted on broader categories of related molecules such as phenoxypyridine derivatives to explore their potential as antitumor agents. googleapis.comgoogleapis.com These studies typically involve developing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. googleapis.com Similarly, QSAR models have been developed for phenoxypyrimidine derivatives to understand their inhibitory effects on certain kinases.

Furthermore, computational methods are widely used to predict the properties of nitroaromatic compounds, often focusing on aspects like toxicity or reactivity. Predictive models for the carcinogenicity of nitrocompounds, for example, have been developed using topological approaches to relate molecular structure to carcinogenic potency. In silico studies, which encompass a range of computational methods including molecular docking and pharmacokinetic predictions, are also common for various nitro-containing heterocyclic compounds to assess their potential as therapeutic agents.

Electrochemical Properties and Redox Behavior of 5 Nitro 2 Phenoxypyridine

Cyclic Voltammetry Studies

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species like 5-Nitro-2-phenoxypyridine. It provides insights into the reduction and oxidation potentials, the stability of the generated species, and the kinetics of the electron transfer processes.

The electrochemical reduction of aromatic nitro compounds, such as this compound, in aprotic solvents typically proceeds through an initial one-electron transfer to form a radical anion. This process is often quasi-reversible or irreversible, depending on the stability of the radical anion and the experimental conditions. The reduction of the nitro group is expected to be the most prominent feature in the cyclic voltammogram of this compound.

In a typical cyclic voltammogram of a nitroaromatic compound in an aprotic solvent, a cathodic peak corresponding to the formation of the nitro radical anion (Ar-NO₂•⁻) is observed. The reversibility of this step is indicated by the presence of a corresponding anodic peak on the reverse scan. For many nitroaromatic compounds, this initial reduction is followed by further, often irreversible, reduction steps at more negative potentials, especially in the presence of proton donors. researchgate.net

Table 1: Illustrative Electrochemical Data for this compound and Related Compounds

CompoundFirst Reduction Potential (Epc vs. Fc/Fc⁺)Electrochemical Reversibility
This compound (estimated)~ -1.0 VQuasi-reversible
Nitrobenzene (B124822)~ -1.15 VReversible
2-Nitropyridine~ -0.9 VQuasi-reversible

Note: The data for this compound is an estimation based on the electrochemical behavior of analogous compounds. The exact values can vary depending on the experimental conditions such as solvent, electrolyte, and electrode material.

The redox potential of this compound is significantly influenced by its substituents: the nitro group and the phenoxy group.

Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the pyridine (B92270) ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This makes the acceptance of an electron energetically more favorable, resulting in a reduction potential that is less negative (i.e., easier to reduce) compared to the parent phenoxypyridine molecule. The introduction of nitro groups has been shown to extend the reduction potentials in other aromatic systems. rsc.org

The position of the substituents also plays a crucial role. The nitro group at the 5-position is in conjugation with the pyridine nitrogen, which enhances its electron-withdrawing effect. The interplay of these substituent effects determines the final redox potential of the molecule.

Mechanistic Aspects of Electrochemical Reactions

The electrochemical reduction of nitroaromatic compounds generally follows a well-established pathway. In aprotic media, the initial step is a one-electron reduction to form a stable radical anion:

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]•⁻

This radical anion can be stable and observable on the timescale of a cyclic voltammetry experiment, leading to a reversible or quasi-reversible wave. researchgate.net If the radical anion is unstable, it can undergo further chemical reactions, such as dimerization or reaction with solvent impurities.

In the presence of proton donors (protic media), the mechanism is more complex. The initially formed radical anion is rapidly protonated, and the resulting species can undergo further reduction at less negative potentials than the parent molecule. This leads to a multi-electron, multi-proton reduction process, often culminating in the formation of the corresponding hydroxylamine (B1172632) or amine. researchgate.net For example, the reduction of nitrobenzene in acidic media is a four-electron, four-proton process to form phenylhydroxylamine, which can be further reduced to aniline. researchgate.netresearchgate.net

A similar multi-step reduction mechanism can be anticipated for this compound in the presence of a proton source.

Applications in Electrochemical Systems

While direct applications of this compound in electrochemical systems are not widely reported, the structural motifs present in the molecule are found in compounds used in advanced electrochemical applications.

Redox flow batteries (RFBs) are promising for large-scale energy storage. The performance of these batteries is highly dependent on the electrochemical properties of the redox-active species. Bipyridinium salts (viologens) are well-known anolytes (negative electrolyte) in aqueous organic RFBs due to their reversible redox behavior and tunable redox potentials.

The pyridine moiety in this compound is a fundamental component of bipyridinium systems. By analogy, derivatization of the pyridine nitrogen in phenoxypyridine structures could lead to compounds with suitable redox potentials for RFB applications. The ability to tune the redox potential through substitution on the aromatic rings is a key advantage in designing new materials for RFBs.

Pyridine and its derivatives are excellent ligands for forming coordination complexes with a variety of metal ions. These metal complexes often exhibit rich electrochemical behavior and are used in various electrochemical applications, including catalysis and sensing. For instance, iron complexes with polypyridine ligands have been extensively studied for their redox properties. researchgate.net

The 2-phenoxypyridine (B1581987) scaffold can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the ether oxygen. The introduction of a nitro group would modulate the electronic properties of the resulting metal complex, thereby tuning its redox potentials. The electron-withdrawing nature of the nitro group would generally make the oxidation of the metal center more difficult (shifting the potential to more positive values). Such tuning of redox potentials is crucial for the design of molecular catalysts and components for electrochemical cells. nih.gov

Chemical Reactivity and Derivatization of 5 Nitro 2 Phenoxypyridine

Functionalization at Pyridine (B92270) and Phenoxy Moieties

The presence of the nitro group makes the pyridine scaffold highly electron-deficient, influencing the feasibility and regioselectivity of various functionalization reactions. nih.gov

Direct C-H functionalization has become a powerful method for modifying heterocyclic compounds, though it remains challenging for electron-poor systems like pyridine. nih.govrsc.org For 5-nitro-2-phenoxypyridine, the strong electron-withdrawing nature of the nitro group deactivates the C-H bonds on the pyridine ring, making them less susceptible to conventional electrophilic aromatic substitution.

However, transition-metal-catalyzed C-H activation presents a viable pathway. nih.gov Catalysts based on palladium, rhodium, ruthenium, and copper are commonly employed for the C-H functionalization of pyridine and related N-heterocycles. nih.govrsc.orgresearchgate.net In these reactions, the pyridine nitrogen can act as a directing group, facilitating functionalization at the C6 position. However, the steric bulk of the adjacent phenoxy group and the electronic deactivation by the nitro group at C5 would heavily influence the reaction's outcome and regioselectivity. The reaction conditions would need to be carefully optimized to achieve selective functionalization at the C3, C4, or C6 positions of the pyridine ring or on the phenoxy moiety.

Halogenation of the this compound scaffold can theoretically occur on either the pyridine or the phenoxy ring. The pyridine ring is strongly deactivated by the nitro group, making electrophilic halogenation difficult. If forced, the reaction would likely be directed to the C3 or C6 positions, away from the deactivating influence of the nitro group.

More commonly, halogenation would occur on the electron-richer phenoxy ring, directed by the ether oxygen to the ortho and para positions. Standard halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination are typically used for such transformations. tcichemicals.com The choice of solvent and reaction temperature is critical, as is the potential need for a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent, especially for the deactivated pyridine ring. tcichemicals.com The relative reactivity between the two rings is a key consideration, with the phenoxy ring being the more probable site of electrophilic attack under mild conditions.

ReagentHalogenation TypeTypical Substrate
N-Chlorosuccinimide (NCS)ChlorinationAromatic and heteroaromatic rings
N-Bromosuccinimide (NBS)BrominationAromatic and heteroaromatic rings
Molecular Chlorine (Cl₂)ChlorinationActivated aromatic systems
Molecular Bromine (Br₂)BrominationActivated aromatic systems

This table presents common halogenating agents used for aromatic compounds. tcichemicals.com

The introduction of a boryl group, typically in the form of a boronic ester, is a valuable transformation that opens pathways to cross-coupling reactions. However, the direct C-H borylation of an electron-deficient pyridine derivative like this compound is challenging. Transition-metal catalysis, particularly with iridium-based catalysts, has emerged as a state-of-the-art method for the borylation of heteroarenes. nih.gov The regioselectivity of such reactions is often governed by steric factors, leading to borylation at the least hindered C-H bond. For this compound, this would likely be the C3 or C4 positions. Pyridine itself can also catalyze certain borylation reactions, although this is typically for different substrate classes. rsc.org

The reduction of the nitro group is one of the most fundamental and reliable transformations for nitroaromatic compounds. wikipedia.orgchemeurope.com This reaction converts the this compound into 5-amino-2-phenoxypyridine, a versatile intermediate for further derivatization. A wide variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other reducible functional groups and the desired reaction conditions. wikipedia.orgyoutube.com

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgchemeurope.com

Metal-Acid Systems: A combination of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction. youtube.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can also be effective.

Selective Reagents: Reagents like tin(II) chloride (SnCl₂) are known for their chemoselectivity, capable of reducing a nitro group without affecting other sensitive functionalities. youtube.com Sodium hydrosulfite is another reagent used for this purpose. wikipedia.org

Reagent(s)Reaction TypeKey Features
H₂ with Pd/C, PtO₂, or Raney NickelCatalytic HydrogenationHigh efficiency, clean reaction. wikipedia.org
Iron (Fe) or Zinc (Zn) in acidic mediaMetal/Acid ReductionCost-effective, widely used industrially. youtube.com
Tin(II) Chloride (SnCl₂)Chemoselective ReductionMild conditions, selective for nitro groups. youtube.com
Sodium Hydrosulfite (Na₂S₂O₄)Chemical ReductionOften used in aqueous media. wikipedia.org

This interactive table summarizes common reagents for the reduction of aromatic nitro compounds to amines.

Formation of Metal Complexes

The pyridine nitrogen atom in this compound provides a primary site for coordination to transition metals, allowing the molecule to act as a ligand. The presence of the ether oxygen on the phenoxy group offers the potential for bidentate (N,O) chelation, which can form stable five-membered rings with a metal center.

This compound is an attractive ligand for constructing complexes with late transition metals like iridium(III) and platinum(II), which are known for their applications in materials science and medicinal chemistry. mdpi.commdpi.com

Iridium(III) Complexes: Iridium(III), with its d⁶ electron configuration, typically forms kinetically inert, pseudo-octahedral complexes. mdpi.com When reacting with ligands like this compound, it can form cyclometalated complexes if a C-H bond is activated, or more straightforward coordination complexes. For instance, related 5-nitro-substituted phenylpyridine ligands form stable Ir(III) complexes where the nitrogen atoms of two ligands occupy trans positions to each other. researchgate.net The electron-withdrawing nitro group can significantly influence the photophysical properties, such as luminescence, of the resulting iridium complex. mdpi.com

Platinum(II) Complexes: Platinum(II) (d⁸) predominantly forms square planar complexes. This compound can act as a monodentate ligand, coordinating through its pyridine nitrogen, or as a bidentate N,O-chelating ligand. Research on related platinum(II) complexes with ligands containing nitro substituents has shown that these electron-withdrawing groups can enhance biological activity. mdpi.com The coordination of the ligand to the platinum center alters its electronic structure, which is a key factor in the design of functional metal-based compounds.

Ligand Design and Synthesis Strategies

The design of ligands is a foundational aspect of coordination chemistry, aiming to create molecules that can bind to metal ions to form stable complexes with desired properties. This compound serves as a valuable scaffold in ligand-based design strategies. bu.edu.eg The core structure, featuring a pyridine ring, a nitro group, and a phenoxy group, offers multiple points for modification, allowing for the fine-tuning of electronic and steric properties.

Core Principles of Ligand Design:

Scaffold Hopping: The this compound framework can be used as a starting point, where the phenoxy group or substituents on it are varied to alter the ligand's bulk and electronic nature. This allows for the systematic exploration of structure-activity relationships. nih.gov

Electronic Tuning: The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring. This effect can be modulated by introducing electron-donating or electron-withdrawing groups on the phenoxy ring, thereby tuning the ligand's donor capabilities.

Synthetic Accessibility: The synthesis of ligands based on this scaffold often relies on established synthetic methodologies. A primary strategy involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitropyridine (B43025) with various substituted phenols. This method is efficient and allows for the introduction of a wide diversity of functional groups on the phenoxy moiety. nih.gov

Key Synthesis Strategies:

StrategyDescriptionStarting MaterialsKey Features
Nucleophilic Aromatic Substitution The chlorine atom at the 2-position of 2-chloro-5-nitropyridine is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. Reaction with a phenoxide (generated from a phenol (B47542) and a base) yields the desired 2-phenoxypyridine (B1581987) derivative. nih.gov2-chloro-5-nitropyridine, Substituted Phenols, Base (e.g., K₂CO₃, NaH)High efficiency, broad substrate scope, allows for diverse functionalization of the phenoxy ring.
Functional Group Interconversion Post-synthesis modification of the this compound core. For example, the nitro group can be reduced to an amine, which can then be further derivatized to introduce new functionalities and coordination sites.This compound, Reducing agents (e.g., H₂, Pd/C; SnCl₂)Expands the functional complexity of the ligand, enabling the creation of multidentate or bridging ligands.

Impact of this compound as a Ligand on Complex Properties

When this compound acts as a ligand, coordinating to a metal center typically through its pyridine nitrogen atom, its distinct electronic features profoundly influence the properties of the resulting metal complex.

The nitro group is a strong electron-withdrawing group, which reduces the electron density on the pyridine ring through both inductive and resonance effects. mdpi.com This has several important consequences for the coordination complex:

Metal-Ligand Bond Strength: The reduced electron density on the pyridine nitrogen weakens its ability to donate to the metal center. This can lead to a more labile metal-ligand bond compared to complexes with electron-rich pyridine ligands.

Redox Potential: The electron-withdrawing nature of the ligand stabilizes lower oxidation states of the metal center. Consequently, the reduction potential of the complex is typically shifted to more positive (less negative) values, making the complex easier to reduce. This strategy is a common way to fine-tune the redox properties of metal complexes. researchgate.net

Spectroscopic Properties: The electronic perturbations caused by the ligand alter the energies of the metal-centered and ligand-centered orbitals. This leads to shifts in the absorption bands of the complex, particularly the metal-to-ligand charge transfer (MLCT) bands. rsc.org

Reactivity: The electronic properties of the metal center are modulated, which can affect its catalytic activity or its reactivity towards other substrates. The ligand can influence the kinetics and thermodynamics of reactions occurring at the metal center.

Summary of Electronic Effects on Complex Properties:

PropertyImpact of this compound LigandRationale
Lewis Basicity of Pyridine N DecreasedThe electron-withdrawing nitro group reduces electron density on the nitrogen atom. mdpi.com
Metal Center Electron Density DecreasedReduced σ-donation from the ligand to the metal.
Redox Potential (Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺) Increased (Shifted to more positive values)The electron-poor ligand stabilizes the reduced state of the metal. researchgate.net
MLCT Absorption Energy Increased (Hypsochromic/Blue Shift)The energy gap between the metal d-orbitals and the ligand π* orbitals is larger.

Derivatization for Specific Applications

The chemical structure of this compound allows for its derivatization into valuable intermediates for specialized applications, including the formation of reactive isocyanates and the development of imaging agents.

Isocyanate Formation (e.g., Nitropyridyl Isocyanates)

Aromatic nitro compounds can serve as precursors for the synthesis of isocyanates, which are highly reactive functional groups used extensively in polymer chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The conversion of the nitro group of this compound to an isocyanate group can be achieved through reductive carbonylation.

This process involves reacting the nitro compound with carbon monoxide in the presence of a suitable catalyst system. google.com A common catalytic system for this transformation involves a noble metal halide, such as palladium or rhodium, complexed with a heteroaromatic nitrogen-containing compound like pyridine itself. google.com

Reaction Scheme:

R-NO₂ + 3 CO --(Catalyst)--> R-NCO + 2 CO₂

In this reaction, the nitro group is deoxygenated and combined with a carbonyl group from carbon monoxide to form the isocyanate. The resulting 2-phenoxy-5-isocyanatopyridine would be a valuable bifunctional molecule, capable of undergoing further reactions at both the isocyanate group (e.g., with alcohols to form carbamates, or with amines to form ureas) and potentially at other positions on its aromatic rings.

Generation of Radiotracers for Molecular Imaging

The 5-nitropyridine moiety is a structural motif of interest in the design of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging modality that uses compounds labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. mdpi.com

The design of a radiotracer based on this compound would involve incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.gov

Potential Strategies for Radiolabeling:

¹¹C-Labeling: A common method for introducing ¹¹C is through the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A derivative of this compound could be synthesized with a hydroxyl or amine group on the phenoxy ring to serve as a site for ¹¹C-methylation.

¹⁸F-Labeling: Fluorine-18 can be introduced via nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group (e.g., tosylate, mesylate, or nitro group) on an aromatic ring or an alkyl chain attached to the core molecule. A precursor could be designed with a suitable leaving group on the phenoxy moiety.

The nitro group itself is a key feature for certain imaging applications. For instance, nitroimidazole-based compounds are well-known radiotracers for imaging hypoxia (low oxygen levels), a characteristic of many solid tumors. In hypoxic cells, the nitro group undergoes bioreduction and becomes trapped, allowing for the visualization of these regions. The 5-nitropyridine core could potentially serve a similar function, making derivatives of this compound candidates for the development of novel hypoxia imaging agents. nih.gov

Advanced Applications in Materials Science and Medicinal Chemistry

Materials Science Applications

The exploration of 5-Nitro-2-phenoxypyridine and its analogs in materials science is driven by the quest for organic molecules with tailored electronic, optical, and chemical properties.

Nitroaromatic compounds are recognized as important building blocks in the synthesis of functional organic materials due to the strong electron-withdrawing capabilities of the nitro group, which can significantly influence the electronic structure and properties of the molecule. This characteristic is crucial for creating materials with specific electronic or optical responses. In the context of this compound, the nitro group reduces the electron density of the pyridine (B92270) ring system, a feature that can be harnessed in the design of materials for organic electronics. While specific applications for this compound are still emerging, its structure is analogous to other nitro-containing compounds used in various functional materials, including dyes, pigments, and nonlinear optical materials.

This compound holds potential as a precursor for the synthesis of advanced polymer systems. The functional groups on the molecule can be chemically modified to create monomers suitable for polymerization. A key transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 5-Amino-2-phenoxypyridine. This resulting aromatic amine is a versatile building block for various polymerization reactions.

For instance, the diamine derivative could potentially be used in step-growth polymerization processes to synthesize:

Polyamides: By reacting with dicarboxylic acids or their derivatives.

Polyimides: Through reaction with dianhydrides, leading to high-performance polymers known for their thermal stability and mechanical strength.

Polyureas: By reacting with diisocyanates.

The phenoxy group and the pyridine ring also offer sites for further functionalization, allowing for the synthesis of polymers with tailored properties such as solubility, thermal behavior, and electronic characteristics. While direct polymerization of this compound is not common, its role as a latent monomer after chemical modification highlights its utility in creating novel polymers for specialized applications.

The electrochemical behavior of this compound is primarily dictated by the presence of the nitroaromatic system. Nitroaromatic compounds are well-known to be electrochemically active, typically undergoing irreversible reduction at a cathode. dtic.milresearchgate.net The reduction of the nitro group generally proceeds in a multi-electron, multi-proton process, first to a nitroso and then to a hydroxylamine (B1172632) derivative, and potentially further to an amine. dtic.mil

This electrochemical activity suggests that this compound could be a candidate for applications such as:

Electrochemical Sensors: The compound could be incorporated into an electrode surface to detect specific analytes. The reduction potential of the nitro group can be sensitive to the surrounding chemical environment, forming the basis for a sensing mechanism. rsc.orgacs.org

Redox-Active Materials: As part of a larger molecular system or polymer, the nitro group can act as a redox center for charge storage applications.

Electro-organic Synthesis: The compound can serve as a substrate for the electrochemical synthesis of its reduced derivatives, such as the corresponding amino compound, offering a potentially greener alternative to conventional chemical reduction methods. acs.org

Studies on various nitroaromatic compounds have demonstrated their utility in detecting heavy metal ions or as markers in immunoassays, indicating a broad potential for related molecules like this compound in electroanalytical chemistry.

While specific corrosion inhibition studies on this compound are not widely documented, numerous investigations have been conducted on analogous compounds containing pyridine rings and heteroatoms like oxygen and nitrogen. These compounds are effective corrosion inhibitors for metals, particularly mild steel, in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. The presence of these functional groups in molecules similar to this compound enhances their adsorption and surface coverage, leading to high inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of Analogous Pyridine Derivatives on Mild Steel
Inhibitor CompoundCorrosive MediumMax. Inhibition Efficiency (%)Concentration
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP)0.5 M HCl98.40.5 mM
4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-phenyl-pyridinium bromide (A1)1 M H₂SO₄High (exact % not stated)10⁻² M
Azo dye from 4-aminophenol (B1666318) and 3-nitrophenol (B1666305) (N)0.1 M HCl~90Not specified

Data sourced from multiple studies on pyridine analogs.

Medicinal Chemistry Research and Chemical Biology

This compound serves as a valuable scaffold in medicinal chemistry. The nitro group can act as a bioisostere or be used as a synthetic handle for further molecular elaboration, while the phenoxypyridine core is present in various biologically active molecules.

The primary utility of this compound in medicinal chemistry is as an intermediate for the synthesis of more complex, biologically active molecules. Its precursor, 2-chloro-5-nitropyridine (B43025), is a common starting material for introducing the 5-nitropyridin-2-yl moiety into a target structure via nucleophilic aromatic substitution. The chlorine atom is readily displaced by various nucleophiles (e.g., amines, phenols), and the nitro group can subsequently be reduced to an amine and further functionalized.

A notable example involves the synthesis of novel thiourea (B124793) and thiazolidinone derivatives with potential anticancer activity. nih.gov In this pathway, 2-chloro-5-nitropyridine is first reacted with N-phenylpiperazine to yield 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. This intermediate is then elaborated through reduction of the nitro group and subsequent reaction to form the final bioactive compounds, which have shown efficacy against prostate cancer cell lines. nih.gov This synthetic strategy demonstrates how the 5-nitropyridine scaffold can be systematically built upon to generate novel chemical entities with therapeutic potential.

Table 2: Synthesis of Bioactive Analogs from Nitropyridine Precursors
Starting PrecursorKey IntermediateFinal Compound ClassReported Biological Activity
2-Chloro-5-nitropyridine1-(5-nitropyridin-2-yl)-4-phenylpiperazineThiourea and Thiazolidinone derivativesAnticancer (Prostate Cancer) nih.gov
2-Chloro-3-nitropyridine3-Nitropyridylpiperazine derivativesN-alkylated piperazinesUrease Inhibition
5-Bromo-2-nitropyridinePyrido[4,3-b]indole derivative18F-labeled PET tracerTau PET imaging for Alzheimer's

This table summarizes synthetic strategies using nitropyridine precursors to create bioactive molecules, as described in the literature.

Enzyme Inhibitors

The 2-phenoxypyridine (B1581987) scaffold, particularly when substituted with a nitro group, has been investigated as a core structure for the development of various enzyme inhibitors. The electron-withdrawing nature of the nitro group can enhance binding affinities to target proteins, making these compounds promising candidates for therapeutic intervention.

DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a crucial target for cancer, autoimmune disorders, and viral infections. nih.govpatsnap.comscbt.com While direct studies on this compound as a DHODH inhibitor are limited, analogous structures incorporating the pyridine ring have shown significant activity. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyridine derivatives have been identified as potent inhibitors of human DHODH. nih.gov These findings suggest that the pyridine moiety is a viable scaffold for interacting with the enzyme's active site. The addition of a phenoxy group and a strategically placed nitro substituent, as in this compound, could modulate the electronic and steric properties of the molecule to optimize binding and inhibitory activity against DHODH.

Aurora Kinase Inhibitors

Aurora kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Research has identified derivatives of 2-phenoxypyridine as promising Aurora kinase inhibitors. Specifically, 2-amino-3-nitro-4-phenoxypyridine derivatives have been synthesized as precursors to highly selective inhibitors of Aurora-A kinase. The presence and position of the nitro group are crucial for the synthetic pathway and the ultimate biological activity of the final compounds, highlighting the importance of the nitrophenoxypyridine scaffold in this context.

11β-Hydroxylase Inhibitors

Steroid 11β-hydroxylase (CYP11B1) is a critical enzyme in the final step of cortisol biosynthesis, and its inhibition is a therapeutic strategy for cortisol-dependent diseases like Cushing's syndrome. nih.govnih.govwikipedia.org Patent literature reveals that a wide range of compounds are being explored as CYP11B1 inhibitors, with various substituents on aromatic rings. Notably, these patents often include the nitro group as a possible substituent on the core scaffold, indicating its recognized utility in the design of potent inhibitors for this enzyme class. nih.gov This suggests that a nitro-substituted phenoxypyridine structure could be a viable candidate for CYP11B1 inhibition.

FtsZ Inhibitors

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cell division protein, making it an attractive target for novel antibacterial agents. nih.govrsc.org While this compound has not been directly reported as an FtsZ inhibitor, the phenoxy moiety has been shown to enhance inhibitory activity in other molecular scaffolds. For example, 9-phenoxy berberine (B55584) derivatives exhibit more potent inhibition of FtsZ GTPase activity compared to the parent berberine molecule. frontiersin.org Furthermore, various pyridine-based structures have been reported as FtsZ inhibitors, suggesting that the core structure of this compound possesses features conducive to targeting this bacterial protein. nih.govnih.gov

Antiviral Agents (Analogous Structures)

The phenoxypyridine scaffold is a promising framework for the development of novel antiviral agents. A recent study detailed the design and synthesis of a series of chalcone (B49325) derivatives containing a phenoxypyridine moiety, which were evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov

Several of these compounds demonstrated antiviral efficacy superior to the control agent, Ningnanmycin. The mechanism of action for the most potent compound, L4, was investigated, revealing a strong binding affinity to the TMV capsid protein (TMV-CP) with a dissociation constant (Kd) of 0.00149 µM, significantly stronger than that of Ningnanmycin (2.73016 µM). nih.gov Molecular docking studies further supported this, showing that L4 forms more extensive and shorter hydrogen bonds with the amino acid residues of TMV-CP. nih.gov These findings underscore the potential of phenoxypyridine-based structures as effective antiviral agents.

Antiviral Activity of Phenoxypyridine-Containing Chalcone Derivatives Against TMV
CompoundCurative Activity EC₅₀ (µg/mL)Protective Activity EC₅₀ (µg/mL)
L1140.5154.1
L490.7102.6
L15-140.0
Ningnanmycin (Control)148.3188.2

Antitubercular Agents (Analogous Structures)

The search for new drugs to combat resistant strains of Mycobacterium tuberculosis is a global health priority. While this compound itself has not been extensively studied for this application, structurally similar compounds have shown promise. For example, 2-thiopyridine derivatives, where the phenoxy oxygen is replaced by sulfur, have demonstrated potent antibacterial activity against both actively growing and dormant M. tuberculosis cells. nih.gov

Additionally, research on other classes of antitubercular agents has highlighted the utility of the pyridine ring. In the development of 2-nitroimidazopyrazinones, the incorporation of pyridyl groups into the structure was beneficial for improving aqueous solubility while maintaining potent antitubercular activity. nih.gov These examples suggest that the phenoxypyridine scaffold, particularly with the inclusion of a nitro group known for its role in other antitubercular drugs, represents a promising area for future research and development.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a chemical scaffold. For 2-phenoxypyridine derivatives, SAR studies have provided insights into how molecular modifications influence biological activity. While not focused on this compound specifically, studies on analogous 2-phenoxypyridines as c-Jun N-terminal kinase (JNK) inhibitors have elucidated key structural requirements for potent inhibition. nih.gov

The placement of substituents on both the pyridine and phenyl rings of the phenoxypyridine scaffold has a profound impact on biological activity. Studies on related heterocyclic compounds have consistently demonstrated the importance of substituent positioning. For instance, in a series of antitubercular nitroimidazopyrazinones, the position of the nitrogen atom within an analogous pyridine ring was found to be critical for its bioactivity. nih.gov Shifting the nitrogen from a 3-pyridine to a 2-pyridine configuration dramatically improved antimycobacterial activity. nih.gov

Furthermore, the location of substituents on the phenyl ring also plays a crucial role. In the same study, a para-substitution on a biphenyl (B1667301) side chain was preferred over a meta-substitution in terms of both potency and solubility. nih.gov Docking studies on mutagenic nitroarenes have also shown that the position of the nitro group influences the molecule's ability to form adducts with DNA, suggesting that the spatial arrangement of functional groups is key to molecular interactions with biological targets. digitellinc.com

The nitro group is a significant functional group in medicinal chemistry due to its strong electron-withdrawing properties. nih.govresearchgate.netnih.gov This characteristic can substantially influence a molecule's pharmacokinetic and pharmacodynamic profile.

The electron-withdrawing effect of the nitro group deactivates aromatic rings through resonance, altering the polarity and electron density of the molecule. nih.gov This can facilitate favorable interactions with nucleophilic sites within the active sites of enzymes, leading to inhibition. nih.gov In many cases, the presence of a nitro group is essential for bioactivity. For example, the antibacterial properties of 5-nitrofuran derivatives are directly attributed to the nitro group at the C-5 position. mdpi.com

The reactivity of the nitro group itself is also a key factor. It can undergo enzymatic reduction in biological systems to form reactive intermediates like nitroso and hydroxylamine species. nih.govresearchgate.net While this can sometimes lead to toxicity, it is also the mechanism of action for certain drugs, where these reactive intermediates covalently bind to target biomolecules, resulting in the desired therapeutic effect. nih.gov Therefore, the inclusion of the nitro group in the 5-position of the 2-phenoxypyridine scaffold is a deliberate design choice aimed at modulating its electronic properties and enhancing its potential for specific biological interactions.

Future Research Directions for 5 Nitro 2 Phenoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 5-Nitro-2-phenoxypyridine and its analogs often relies on nucleophilic aromatic substitution (SNAr) reactions, typically involving the reaction of a phenol (B47542) with an activated pyridine (B92270) ring, such as 2-chloro-5-nitropyridine (B43025). While effective, these traditional methods can present challenges related to reaction conditions, yields, and waste generation. Future research is poised to address these limitations by focusing on innovative and sustainable synthetic strategies.

Key areas for future development include:

Catalyst Innovation: The exploration of novel catalyst systems, such as transition metal catalysts (e.g., copper, palladium) or organocatalysts, could facilitate the ether linkage formation under milder conditions, potentially reducing energy consumption and the need for harsh reagents.

Flow Chemistry and Microreactors: The adoption of continuous flow chemistry and microreactor technology offers significant advantages in terms of safety, efficiency, and scalability. For instance, nitration reactions, which are crucial for creating the "nitro" component, can be performed more safely and with higher yields in microreactors. A patented method for preparing 5-nitro-2-aminopyridine utilizes a microreactor to pump and mix reactants, highlighting a modern approach that could be adapted for phenoxypyridine synthesis. google.com

Green Solvents and Reagents: A critical future direction is the replacement of traditional, often hazardous, organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems. The development of synthetic routes that utilize more environmentally benign reagents is also a paramount goal.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
Synthetic StrategyTraditional Approach (Example)Potential Future DirectionKey Advantages of Future Approach
NitrationBatch reaction with concentrated nitric and sulfuric acids.Continuous flow nitration in a microreactor. google.comImproved safety, higher yield, shorter reaction time.
EtherificationSNAr reaction with a halopyridine and a phenol under basic conditions.Transition-metal catalyzed cross-coupling reactions.Milder reaction conditions, broader substrate scope.
Overall ProcessMulti-step synthesis with isolation of intermediates.One-pot, multi-component reaction sequences. google.comReduced waste, improved atom economy, operational simplicity.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its key functional groups: the electron-deficient pyridine ring, the activating nitro group, and the phenoxy ether linkage. While its use as a building block is established, a vast landscape of its chemical reactivity remains to be explored.

Future research should focus on:

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Beyond its role as an activating group for SNAr, its reduction to an amino group is a key step in synthesizing many derivatives. nih.gov Future work could investigate partial reductions to hydroxylamino or nitroso functionalities, or its participation in cycloaddition reactions, opening pathways to novel heterocyclic systems.

Functionalization of the Pyridine Ring: Exploring reactions beyond the established C2 and C5 positions is a promising avenue. This could involve developing methods for selective C-H activation at other positions on the pyridine ring, allowing for the introduction of new substituents and the creation of more complex molecular architectures.

Reactions Involving the Phenoxy Moiety: The phenoxy group is often considered a stable substituent. However, investigating its cleavage or its functionalization through electrophilic aromatic substitution on the phenyl ring could yield novel compounds. Furthermore, the ether oxygen could be targeted for reactions that alter the electronic properties of the entire molecule.

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical reactions. Investigating the photostability and photoreactivity of this compound could lead to applications in photochemistry and the light-induced synthesis of new compounds.

Advanced Computational Modeling for Property Prediction and Rational Design

The integration of computational chemistry is set to revolutionize the study of this compound. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can accelerate the discovery process by predicting the properties and biological activities of novel derivatives before they are synthesized. nih.govresearchgate.net

Key future applications of computational modeling include:

Property Prediction: Using computational techniques to predict key physicochemical properties such as solubility, stability, and electronic characteristics can guide experimental work and streamline the development of molecules with desired profiles. nih.govresearchgate.net

Rational Drug Design: Structure-based drug design, informed by techniques like molecular docking, can be used to design novel this compound derivatives that bind specifically to biological targets. nih.gov For example, phenoxypyridine derivatives have been designed as inhibitors of the sodium-calcium exchanger, and computational modeling can further refine these structures to improve potency and selectivity. nih.gov

Mechanism Elucidation: Computational models can provide deep insights into reaction mechanisms, helping chemists to understand and optimize synthetic routes. By modeling transition states and reaction pathways, researchers can predict the feasibility of new reactions and design catalysts to improve their efficiency.

Integration into Multifunctional Material Systems

While the primary focus for this compound has been in medicinal chemistry, its structural motifs suggest potential for applications in materials science. The combination of an electron-deficient nitropyridine system and an electron-rich phenoxy group creates a "push-pull" electronic structure, which is a common feature in materials with interesting optical and electronic properties.

Future research could explore its integration into:

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation and hyperpolarizability are candidates for NLO materials, which have applications in telecommunications and optical computing. The electronic asymmetry of this compound makes it a scaffold worth investigating for these properties.

Organic Electronics: Pyridine-based compounds are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties of this compound could be tuned through chemical modification to create novel materials for these applications.

Ligands for Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a coordination site for metal ions. Incorporating this compound or its derivatives as ligands in MOFs could create porous materials with tailored properties for gas storage, separation, or catalysis.

Deepening Understanding of Structure-Function Relationships

A thorough understanding of the relationship between a molecule's structure and its function is fundamental to designing new compounds with enhanced or novel properties. For this compound, this involves systematically modifying its structure and evaluating the impact on its biological activity or material properties.

Future research in this area will require:

Systematic Analog Synthesis: Creating libraries of derivatives where the substitution pattern on both the pyridine and phenyl rings is systematically varied. Studies on substituted 2-phenoxy-5-nitrobenzonitriles have already demonstrated how different substituents affect antiviral activity. nih.gov

Comprehensive Biological Screening: Testing these analog libraries against a wide range of biological targets to uncover new therapeutic applications. The antiproliferative activity of pyridine derivatives has been shown to be highly dependent on the number and position of various functional groups. nih.gov

Biophysical and Mechanistic Studies: Once active compounds are identified, detailed biophysical studies are needed to understand how they interact with their biological targets at a molecular level. This provides crucial information for further rational design.

Correlation with Computational Models: Integrating experimental structure-activity relationship (SAR) data with computational models can create a powerful feedback loop. nih.gov Experimental results can be used to validate and refine predictive models, which in turn can guide the synthesis of the next generation of more effective compounds.

Table 2: Structure-Activity Relationship (SAR) Insights from Phenoxypyridine Analogs
Parent ScaffoldStructural ModificationObserved Impact on FunctionReference
PhenoxypyridineVarying substituents on the phenoxy ring.Modulates inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov
2-Phenoxy-5-nitrobenzonitrileSubstitution on the phenoxy ring.Affects inhibitory activity against enterovirus replication. nih.gov
Pyridine Derivatives (General)Addition/position of -OMe, -OH, and -NH2 groups.Enhances antiproliferative activity against cancer cell lines. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.